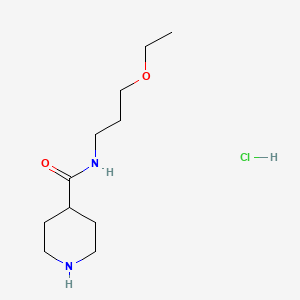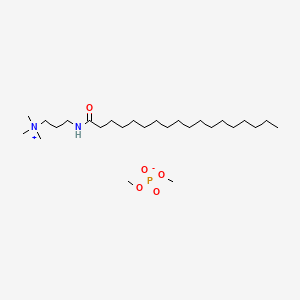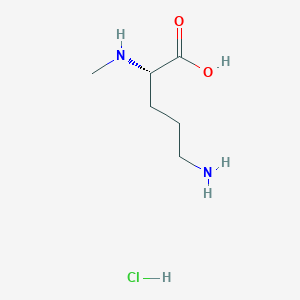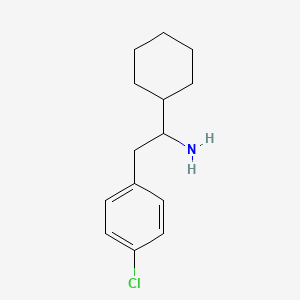
2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine
Overview
Description
2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine, also known as 4-CPCE, is a cyclohexylamine derivative of the phenyl-4-chlorophenyl ring. It is a synthetic molecule with a wide range of applications in scientific research. 4-CPCE is a common reagent used in organic chemistry, and is also used in pharmaceutical research, as well as in the synthesis of a variety of compounds.
Scientific Research Applications
1. Benzyne Cyclisation and Carbanion Activation
Research by Kessar, Nadir, Singh, and Gupta (1978) explored cyclisation reactions involving chlorophenyl compounds. Although their study did not directly involve 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine, it examined similar chlorophenyl structures, contributing to the understanding of their reactivity and potential in cyclisation reactions (Kessar et al., 1978).
2. Functionalized Schiff Bases and Complexes with Metal Ions
Brianese, Casellato, Tamburini, Tomasin, and Vigato (1998) conducted research on Schiff bases involving 4-chlorophenol, which shares structural similarities with 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine. Their study may offer insights into potential complexation and applications in metal ion coordination (Brianese et al., 1998).
3. Synthesis and Characterization of Amine Complexes
Amirnasr, Schenk, Gorji, and Vafazadeh (2001) synthesized and characterized Co(III) complexes involving various amines. Their methodologies and findings could provide a basis for synthesizing and studying complexes of 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine with metals (Amirnasr et al., 2001).
4. Kinetics and Mechanisms in Reactions with Alicyclic Amines
Castro, Leandro, Quesieh, and Santos (2001) investigated the kinetics of reactions involving chlorophenyl and alicyclic amines. This study might offer insights into the reaction kinetics of 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine in similar settings (Castro et al., 2001).
properties
IUPAC Name |
2-(4-chlorophenyl)-1-cyclohexylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h6-9,12,14H,1-5,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQHKFRYWGPIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



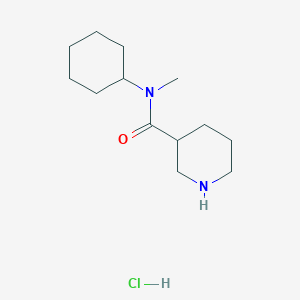
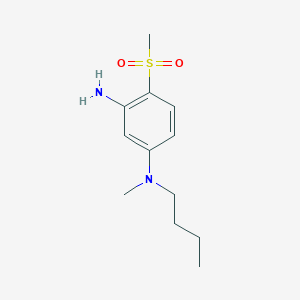
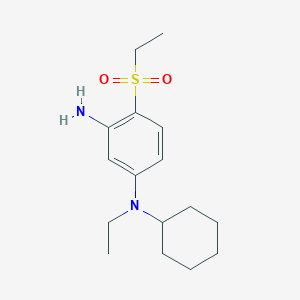
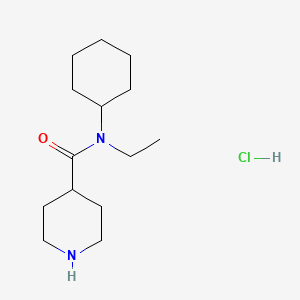
![N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424813.png)
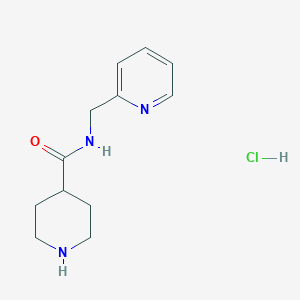
![N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424817.png)
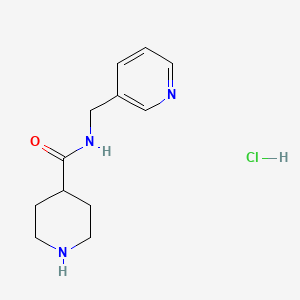
![4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424821.png)
![N-Benzyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424822.png)
